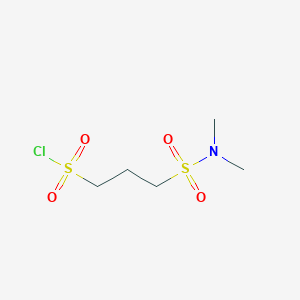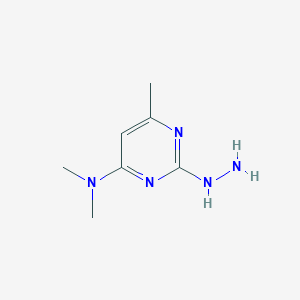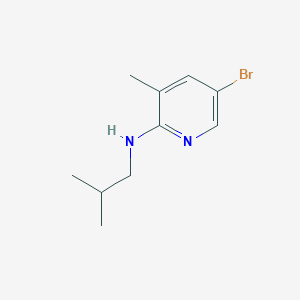
5-Bromo-N-isobutyl-3-methyl-2-pyridinamine
Vue d'ensemble
Description
“5-Bromo-N-isobutyl-3-methyl-2-pyridinamine” is a chemical compound with the molecular formula C10H15BrN2 . It has an average mass of 243.143 Da and a monoisotopic mass of 242.041855 Da .
Molecular Structure Analysis
The molecular structure of “5-Bromo-N-isobutyl-3-methyl-2-pyridinamine” consists of a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a bromine atom, an isobutyl group, and a methyl group .
Chemical Reactions Analysis
While specific chemical reactions involving “5-Bromo-N-isobutyl-3-methyl-2-pyridinamine” are not available, brominated compounds are often used in substitution reactions in organic chemistry .
Applications De Recherche Scientifique
Synthetic Pathways and Catalytic Applications The compound 5-Bromo-N-isobutyl-3-methyl-2-pyridinamine, due to its structural attributes, could potentially serve as an intermediate or a precursor in synthetic organic chemistry. While specific studies on this compound are not directly available, insights can be gained from related research focusing on the synthesis and applications of structurally similar compounds. For instance, research on hybrid catalysts for the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are significant in medicinal and pharmaceutical industries, highlights the broader applicability of compounds with similar functional groups in facilitating complex synthetic routes. These scaffolds have wide-ranging applications, including drug discovery and material science, due to their bioavailability and diverse synthetic utility (Parmar, Vala, & Patel, 2023).
Regioselectivity in Halogenation Reactions Research on the regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines provides a foundation for understanding the chemical behavior of pyridinamine derivatives in halogenation reactions. This could imply that compounds like 5-Bromo-N-isobutyl-3-methyl-2-pyridinamine may be synthesized or further derivatized through selective bromination techniques, which are crucial for the development of pharmaceuticals and agrochemicals. The study elucidates the impact of nitrogen in the pyridine ring on the inductive deactivation and the resulting regioselectivity of bromination, a concept that could be relevant for modifying or synthesizing derivatives of 5-Bromo-N-isobutyl-3-methyl-2-pyridinamine (Thapa, Brown, Balestri, & Taylor, 2014).
Photodynamic Therapy Applications While not directly related to 5-Bromo-N-isobutyl-3-methyl-2-pyridinamine, research on photodynamic therapy (PDT) and the use of photosensitizing drugs for treating various dermatological conditions showcases the potential of pyridine derivatives in medicinal applications. The principles outlined in studies on PDT could inform future research into the therapeutic applications of pyridinamine compounds, suggesting avenues for their use in targeted therapies against cancer and other diseases (Lee & Baron, 2011).
Metabolism and Toxicity Studies Investigations into the metabolism and toxicity of closely related compounds, such as 2-methylpropene, offer insights into the metabolic fate and potential toxicity of compounds with similar molecular structures. Understanding the metabolic pathways and detoxification mechanisms is essential for assessing the safety and therapeutic potential of new chemical entities, including those related to 5-Bromo-N-isobutyl-3-methyl-2-pyridinamine. Such studies are foundational for drug development and environmental health assessments (Cornet & Rogiers, 1997).
Propriétés
IUPAC Name |
5-bromo-3-methyl-N-(2-methylpropyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-7(2)5-12-10-8(3)4-9(11)6-13-10/h4,6-7H,5H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSONKVHJGUTZSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCC(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



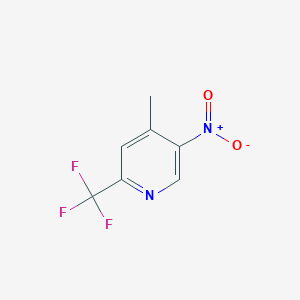
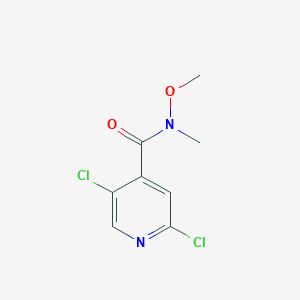
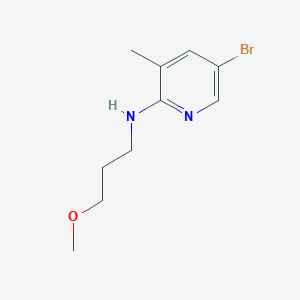
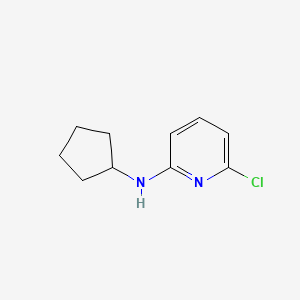

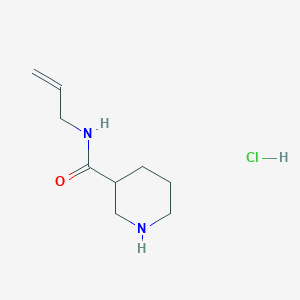
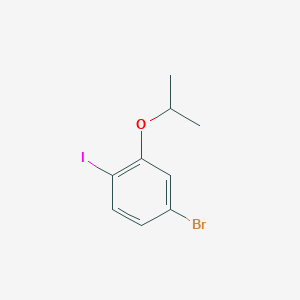
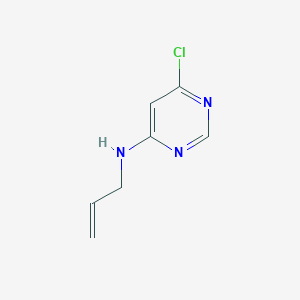


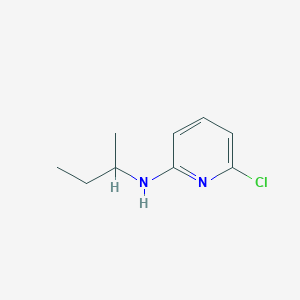
![N-[3-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442007.png)
